n,n,2-trimethyl-5-nitrobenzamide
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Overview
Description
n,n,2-trimethyl-5-nitrobenzamide: is an organic compound with the molecular formula C10H12N2O3. It belongs to the class of nitrobenzenes and is characterized by the presence of a benzamide core with additional methyl and nitro substituents. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including n,n,2-trimethyl-5-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and an eco-friendly process .
Industrial Production Methods: Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: n,n,2-trimethyl-5-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study the effects of nitrobenzene derivatives on cellular processes. It serves as a model compound to understand the interactions of similar molecules with biological systems.
Medicine: Benzamide derivatives are explored for their potential therapeutic applications. They are investigated for their antiplatelet activity and as intermediates in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, benzamide, N,N,2-trimethyl-5-nitro- is used in the production of plastics, paper, and rubber. It also serves as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Benzamide, 2-nitro-: Similar structure but lacks the additional methyl groups.
Benzamide, N,N,3-trimethyl-: Similar structure but with different positioning of the nitro group.
2-acetyloxy-N-(5-nitro-2-thiazolyl) benzamide: Contains additional functional groups and a thiazole ring .
Uniqueness: n,n,2-trimethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKLTIIGANXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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